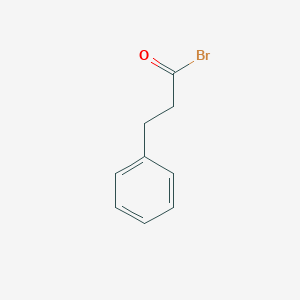

3-Phenylpropanoyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropanoyl bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNKTMOYEUWZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpropanoyl Bromide from 3-Phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropanoyl bromide from 3-phenylpropanoic acid. The primary method detailed herein involves the use of bromine and red phosphorus, which generates phosphorus tribromide in situ to facilitate the conversion of the carboxylic acid to the corresponding acyl bromide. This approach is a well-established and effective method for the preparation of acyl halides.

Reaction Principle

The synthesis of this compound from 3-phenylpropanoic acid is achieved through the reaction of the carboxylic acid with a brominating agent. In the featured method, red phosphorus and bromine react to form phosphorus tribromide (PBr₃). The PBr₃ then acts as the halogenating agent, converting the carboxylic acid to the acyl bromide. The overall reaction is as follows:

3 C₆H₅CH₂CH₂COOH + PBr₃ → 3 C₆H₅CH₂CH₂COBr + H₃PO₃

This method is favored for its relatively high yield and the straightforward nature of the reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-phenylpropanoic acid, adapted from a similar procedure for the synthesis of propionyl bromide.

| Parameter | Value |

| Reactants | |

| 3-Phenylpropanoic Acid | 1.0 molar equivalent |

| Bromine | 0.8-1.1 molar equivalents |

| Red Phosphorus (Catalyst) | 25-30% of the combined weight of 3-phenylpropanoic acid and bromine |

| Solvent (e.g., 1,2-dichloropropane) | q.s. |

| Reaction Conditions | |

| Temperature | 80-90 °C |

| Reaction Time | 10-12 hours (reflux) |

| Purification | |

| Solvent Removal Temperature | 92-97 °C |

| Product Distillation Temperature | >105 °C (under reduced pressure) |

| Yield | |

| Expected Yield | 65-70% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

3-Phenylpropanoic acid

-

Bromine

-

Red phosphorus

-

1,2-Dichloropropane (or other suitable low-level alkyl halide solvent)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, heating mantle, dropping funnel, and reflux condenser, add 3-phenylpropanoic acid, 1,2-dichloropropane as the solvent, and red phosphorus as the catalyst.

-

Heating and Bromine Addition: While stirring, heat the mixture to a temperature of 80-90 °C. Once the desired temperature is reached, begin the dropwise addition of bromine from the dropping funnel.

-

Reflux: After the complete addition of bromine, allow the reaction mixture to reflux for 10 to 12 hours.

-

Solvent Removal: Following the reflux period, increase the temperature to 92-97 °C to distill off and collect the solvent.

-

Product Distillation: After the solvent has been removed, continue to heat the reaction mixture to a temperature above 105 °C. Collect the pale yellow or transparent liquid, which is the this compound product, via distillation. It is advisable to perform this final distillation under reduced pressure to avoid decomposition.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

Spectroscopic Characterization of 3-Phenylpropanoyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylpropanoyl bromide (C₉H₉BrO), a valuable building block in organic synthesis. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a practical resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established principles of spectroscopy and are intended to provide a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.30 | t | 2H | -CH₂-C=O |

| ~3.05 | t | 2H | Ph-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Acid Bromide) |

| ~140 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~50 | -CH₂-C=O |

| ~30 | Ph-CH₂- |

Table 3: Predicted IR Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1780 | Strong | C=O stretch (Acid Bromide) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~750, ~700 | Strong | Aromatic C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 214/212 | Moderate | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br isotopes) |

| 133 | Low | [M - Br]⁺ |

| 105 | Strong | [C₆H₅CH₂CH₂]⁺ (Hydrocinnamyl cation) |

| 91 | Very Strong | [C₇H₇]⁺ (Tropylium cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz)

-

NMR tubes (5 mm)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes and a clean, dry environment

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl group of the acid bromide.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (liquid)

-

Volatile solvent for cleaning (e.g., dry acetone or dichloromethane)

Procedure (Liquid Film Method):

-

Sample Preparation: Place one to two drops of the liquid this compound onto the center of a clean, dry salt plate.

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to specific functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structural features.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional, for GC-MS)

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

-

Set the ionization energy, typically to 70 eV for EI.

-

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-300).

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a GC inlet for GC-MS analysis.

-

Data Acquisition: Acquire the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should appear as a pair of peaks separated by 2 m/z units due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that are consistent with the observed peaks and the structure of this compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

3-Phenylpropanoyl bromide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpropanoyl bromide, a reactive acylating agent with potential applications in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and reactivity, and explores the current understanding of its biological significance.

Core Chemical and Physical Properties

This compound, also known as hydrocinnamoyl bromide, is a key synthetic intermediate. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 10500-29-5 | [1] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Hydrocinnamoyl bromide, Benzenepropanoyl bromide, 3-Phenylpropionyl bromide | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the bromination of 3-phenylpropanoic acid. This reaction typically employs a brominating agent to convert the carboxylic acid to the more reactive acyl bromide.

Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid

Objective: To synthesize this compound from 3-phenylpropanoic acid using a suitable brominating agent.

Materials:

-

3-phenylpropanoic acid

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 3-phenylpropanoic acid in an anhydrous solvent under an inert atmosphere.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide) dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for a period sufficient to ensure complete conversion (typically 1-3 hours, monitorable by thin-layer chromatography).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The this compound can be isolated by fractional distillation under reduced pressure to remove the solvent and byproducts.

-

Purification and Characterization: The purity of the final product can be assessed using techniques such as NMR spectroscopy and mass spectrometry.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Chemical Reactivity and Synthetic Utility

This compound is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of its carbonyl carbon and the good leaving group ability of the bromide ion. It readily participates in nucleophilic acyl substitution reactions.

The general workflow for a typical nucleophilic acyl substitution reaction involving this compound is illustrated below.

Caption: General workflow of a nucleophilic acyl substitution reaction.

Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific research directly investigating the biological activities and effects on signaling pathways of this compound. While the broader class of phenylpropanoids, which are structurally related, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound.

The high reactivity of acyl halides like this compound suggests that if it were to be introduced into a biological system, it would likely react non-specifically with various nucleophiles present in cells, such as water, amines, and thiols. This reactivity makes it a challenging candidate for targeted drug development without significant modification.

The 3-phenylpropanoyl moiety is found in various biologically active molecules. Its incorporation into heterocyclic scaffolds is a key step in the synthesis of complex molecules with specific functions[1]. For instance, the 2-mercapto-3-phenylpropanoyl group is a key structural feature in the design of some dual-action enzyme inhibitors[1].

The logical relationship for investigating the potential biological activity of compounds derived from this compound is outlined below.

Caption: Logical workflow for discovering biological activity.

Disclaimer: This document is intended for informational purposes for research professionals. The synthesis and handling of this compound should only be carried out by trained individuals in a properly equipped laboratory setting. The information on biological activity is based on related compounds and does not reflect direct studies on this compound.

References

The Unveiled Reactivity of 3-Phenylpropanoyl Bromide: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-phenylpropanoyl bromide, a versatile acylating agent, with a range of common nucleophiles. Acyl bromides are known for their high electrophilicity, positioning them as valuable intermediates in organic synthesis. This document details the underlying mechanisms, presents quantitative data from key reactions, and furnishes detailed experimental protocols relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The information is structured to facilitate easy comparison and replication of pivotal experiments, supported by clear visualizations of reaction pathways and workflows.

Introduction: The Chemical Profile of this compound

This compound (also known as hydrocinnamoyl bromide) is a carboxylic acid derivative characterized by a phenylpropyl backbone and a highly reactive acyl bromide functional group. Its chemical structure confers a strong electrophilic character on the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions. This high reactivity allows for the efficient formation of a variety of derivatives, including amides, esters, and thioesters, which are common motifs in pharmacologically active molecules and other advanced materials. Understanding the kinetics and reaction conditions for its transformations is crucial for its effective utilization in synthetic strategies.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution. This mechanism proceeds via a two-step addition-elimination sequence. Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the bromide ion, which is an excellent leaving group.

The general workflow for this reaction is depicted below.

Reactivity with Specific Nucleophiles: Data and Protocols

The reactivity of this compound varies with the nucleophilicity of the attacking species. Below are detailed examinations of its reactions with key classes of nucleophiles.

Amines: Formation of Amides

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 3-phenylpropanamides. These reactions are typically fast and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen bromide byproduct.

Table 1: Reaction of this compound with Amines

| Nucleophile | Product | Solvent | Base | Yield (%) | Reference |

| Benzylamine | N-benzyl-3-phenylpropanamide | THF | - | 81-90 | [1] |

| Aniline | N-phenyl-3-phenylpropanamide | DCM | Pyridine | High (qualitative) | General Knowledge |

Experimental Protocol: Synthesis of N-benzyl-3-phenylpropanamide

-

Materials: 3-Phenylpropanoyl chloride (1.1 equiv), (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 equiv), n-Butyllithium (1.06 equiv), Tetrahydrofuran (THF). Note: This protocol uses the acyl chloride, but the reactivity and procedure are analogous for the bromide.[2]

-

Procedure:

-

A solution of (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (80 mmol) in THF (266 mL) is cooled to -40 °C.[2]

-

n-Butyllithium (1.6 M in hexane, 84.8 mmol) is added, and the solution is warmed to -15 °C, then re-cooled to -70 °C.[2]

-

A solution of 3-phenylpropanoyl chloride (87.97 mmol) in THF (42.5 mL) is added while maintaining the temperature between -70 and -60 °C.[2]

-

The reaction is stirred for 30 minutes and then allowed to warm to room temperature.[2]

-

The reaction is quenched with a half-saturated aqueous NH4Cl solution (210 mL).[2]

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with water, saturated aqueous NaHCO3, and brine.[2]

-

The organic phase is dried over MgSO4, filtered, and concentrated under reduced pressure to yield the product.[2]

-

Alcohols: Formation of Esters

Esterification occurs when this compound is treated with an alcohol. The reaction is typically slower than amidation and often requires a non-nucleophilic base like pyridine to catalyze the reaction and scavenge the HBr byproduct.

Table 2: Reaction of this compound with Alcohols

| Nucleophile | Product | Solvent | Base | Yield (%) | Reference |

| Ethanol | Ethyl 3-phenylpropanoate | 1,2-Dichloroethane | DIPEA | 98 | [1] |

| Methanol | Methyl 3-phenylpropanoate | Dichloromethane | Pyridine | High (qualitative) | General Knowledge |

Experimental Protocol: Synthesis of Ethyl 3-phenylpropanoate

Note: The following high-yield protocol is an alternative to the acyl bromide method, starting from the carboxylic acid.

-

Materials: 3-Phenylpropanoic acid (1.0 mmol), Ethanol (2.0 mmol), N,N-Diisopropylethylamine (DIPEA) (3.0 mmol), Sulfuryl fluoride (SO2F2), 1,2-Dichloroethane (DCE).[1]

-

Procedure:

-

To an oven-dried 25 mL reaction flask, add 3-phenylpropanoic acid (1.0 equiv), ethanol (2.0 equiv), DIPEA (3.0 equiv), and DCE to a concentration of 0.2 M.[1]

-

Introduce SO2F2 gas into the stirred reaction mixture by bubbling from a balloon.[1]

-

Stir the reaction mixture at room temperature for 5 hours.[1]

-

Upon completion, concentrate the reaction mixture directly under vacuum.[1]

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired ester.[1]

-

Thiols: Formation of Thioesters

Thiols, being excellent nucleophiles, react rapidly with this compound to produce thioesters. The reaction is often carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

Table 3: Reaction of this compound with Thiols

| Nucleophile | Product | Solvent | Base | Yield (%) | Reference |

| Ethanethiol | S-ethyl 3-phenylpropanethioate | THF | Triethylamine | Expected to be high | General Knowledge |

| Thiophenol | S-phenyl 3-phenylpropanethioate | Acetonitrile/Buffer | - | High (qualitative) | [3] |

Experimental Protocol: General Thioester Synthesis

-

Materials: this compound (1.0 equiv), Thiol (e.g., ethanethiol, 1.1 equiv), Triethylamine (1.2 equiv), Anhydrous diethyl ether.

-

Procedure:

-

Dissolve the thiol (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous diethyl ether under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Filter the mixture to remove the triethylammonium bromide salt.

-

Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude thioester, which can be further purified by chromatography.

-

Water: Hydrolysis

Acyl bromides are highly susceptible to hydrolysis, reacting with water to form the parent carboxylic acid, 3-phenylpropanoic acid. This reaction is often rapid and exothermic. For this reason, this compound must be handled under anhydrous conditions to prevent decomposition.

Synthesis of this compound

The most common method for preparing this compound is the treatment of 3-phenylpropanoic acid with a brominating agent, such as thionyl bromide or oxalyl bromide. These reagents convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating bromide substitution.

Experimental Protocol: General Synthesis of Acyl Bromides from Carboxylic Acids

-

Materials: 3-Phenylpropanoic acid (1.0 equiv), Thionyl bromide (SOBr2, 1.2 equiv), Anhydrous solvent (e.g., benzene or toluene), Catalytic amount of DMF (optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 3-phenylpropanoic acid and the anhydrous solvent.

-

Slowly add thionyl bromide to the mixture at room temperature.[4]

-

Heat the reaction mixture to reflux (typically 60-90 °C) and maintain for 1-3 hours, or until gas evolution (SO2 and HBr) ceases.[4]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl bromide by distillation, preferably under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under high vacuum.

-

Applications in Drug Development and Synthesis

While specific signaling pathways involving this compound are not extensively documented, its utility lies in its role as a reactive intermediate for synthesizing more complex molecules. The 3-phenylpropanamide and 3-phenylpropanoate moieties are present in various compounds with biological activity. For instance, derivatives of 3-phenylpropanoic acid are studied for their potential as enzyme inhibitors. The ability to efficiently generate libraries of amides, esters, and other derivatives from a common precursor like this compound is a valuable tool in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.

Conclusion

This compound is a highly reactive and synthetically useful acylating agent. Its reactions with a wide array of nucleophiles proceed efficiently under mild conditions to afford a diverse range of functionalized molecules. This guide has provided a foundational understanding of its reactivity, supported by quantitative data and detailed experimental protocols. For researchers in drug development and organic synthesis, this compound represents a key building block for the construction of complex molecular architectures. Proper handling under anhydrous conditions is paramount to ensure its synthetic utility is fully realized.

References

Stability and Storage of 3-Phenylpropanoyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 3-Phenylpropanoyl bromide. Due to its reactive nature as an acyl bromide, proper handling and storage are paramount to maintain its purity and ensure the reliability of experimental results. This document outlines the compound's intrinsic reactivity, potential degradation pathways, recommended storage conditions, and methodologies for assessing its stability.

Core Concepts: Inherent Reactivity and Stability Profile

This compound is a highly reactive acylating agent, a characteristic dictated by the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the bromide ion. Its reactivity is significantly greater than its chloride counterpart. This inherent reactivity is also the primary driver of its instability. The principal degradation pathway is nucleophilic acyl substitution, with hydrolysis being the most common route of decomposition in the presence of moisture.

Key Stability Concerns:

-

Hydrolysis: Reacts readily with water to form 3-phenylpropanoic acid and hydrobromic acid. This is the most significant degradation pathway under ambient conditions.

-

Alcoholysis: Reacts with alcohols to form the corresponding esters. Care must be taken when using alcohol-based solvents.

-

Aminolysis: Reacts rapidly with primary and secondary amines to form amides.

-

Photostability: Aromatic acyl halides can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may initiate radical reactions or other decomposition pathways.

The primary degradation pathway, hydrolysis, is illustrated below:

Figure 1: Hydrolytic degradation of this compound.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the longevity of this compound, stringent storage and handling procedures are necessary. The following table summarizes the recommended conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place, ideally at 2-8 °C. | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative degradation, respectively. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure, non-reactive cap). Avoid metal containers.[1] | Prevents leakage and contamination, and protects against the corrosive nature of the compound and its degradation products (e.g., HBr).[1] |

| Light Exposure | Store in a dark or amber-colored container to protect from light. | Minimizes the risk of photodegradation. |

| Handling | Handle only in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (gloves, safety glasses, lab coat).[2] | Protects the user from the corrosive and lachrymatory nature of the compound and its vapors. Prevents accidental exposure to moisture. |

| Incompatible Materials | Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[3] | Prevents rapid and potentially hazardous reactions. |

Quantitative Stability Data (Analog-Based)

Specific quantitative stability data for this compound is not extensively available in the public domain. However, data from analogous compounds, such as benzoyl chloride, can provide valuable insights into its expected stability profile. The following table presents illustrative kinetic data for the hydrolysis of benzoyl chloride under specific conditions. It is important to note that these are for a related compound and should be considered as an approximation.

| Reaction | Solvent System | Temperature (°C) | Rate Constant (k) | Reference |

| Hydrolysis of Benzoyl Chloride | 95% Ethanol (aq) | 25 | 0.00949 min⁻¹ | Norris, J. F., & McIver, B. (1915). The rate of hydrolysis of the benzoyl halides. J. Am. Chem. Soc., 37(6), 1486-1502. |

| Alcoholysis of Benzoyl Chloride | Absolute Ethanol | 25 | 0.0492 min⁻¹ | Norris, J. F., & McIver, B. (1915). The rate of hydrolysis of the benzoyl halides. J. Am. Chem. Soc., 37(6), 1486-1502. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a "forced degradation" or "stress testing" study is recommended. This involves subjecting the compound to a variety of harsh conditions to accelerate degradation and identify potential degradants. A stability-indicating analytical method is crucial for these studies.

Development of a Stability-Indicating HPLC Method

A reverse-phase High-Performance Liquid Chromatography (HPLC) method is generally suitable for monitoring the degradation of this compound. Due to the high reactivity of the acyl bromide, direct analysis can be challenging. An indirect approach involving derivatization is often more robust.

Proposed Protocol: Derivatization with an Amine followed by HPLC-UV Analysis

-

Derivatization Reagent Preparation: Prepare a 0.1 M solution of a suitable aromatic amine (e.g., aniline or a substituted aniline) in a non-nucleophilic, dry solvent (e.g., acetonitrile). The choice of amine can be optimized for chromatographic and spectroscopic properties of the resulting amide.

-

Sample Preparation:

-

Accurately weigh a sample of this compound in a dry, inert atmosphere (e.g., a glove box).

-

Dissolve the sample in a known volume of a dry, non-reactive solvent (e.g., anhydrous acetonitrile) to a target concentration (e.g., 1 mg/mL).

-

Immediately add an excess of the derivatizing amine solution.

-

Allow the reaction to proceed to completion (typically a few minutes at room temperature).

-

Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary for peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the resulting amide derivative (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Method Validation: The method should be validated for specificity (ability to separate the analyte from degradants), linearity, accuracy, precision, and sensitivity according to ICH guidelines.

The workflow for developing a stability-indicating method is outlined below:

Figure 2: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

The following protocol outlines a general approach for conducting forced degradation studies on this compound. All studies should be performed in a controlled environment, and samples should be analyzed using the validated stability-indicating method.

| Stress Condition | Proposed Experimental Protocol |

| Hydrolytic | Acidic: Dissolve the compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).Basic: Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Incubate at a controlled temperature (e.g., 25°C) for a shorter period due to expected rapid degradation.Neutral: Dissolve the compound in 50% acetonitrile/water and incubate at a controlled temperature. |

| Oxidative | Dissolve the compound in a solution of 3% hydrogen peroxide in acetonitrile. Incubate at room temperature, protected from light, for a defined period. |

| Thermal | Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period. Analyze for degradation. |

| Photolytic | Expose a solution of the compound (in a photostable solvent like acetonitrile) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be run in parallel. |

Conclusion

This compound is a valuable but highly reactive reagent. Its stability is primarily compromised by its sensitivity to moisture, leading to hydrolysis. By adhering to strict storage and handling protocols, including low temperatures, an inert atmosphere, and protection from light, its shelf-life can be maximized. For critical applications, the stability of the compound should be periodically assessed using a validated stability-indicating analytical method, for which a forced degradation study provides the necessary framework. The information and protocols presented in this guide are intended to assist researchers in maintaining the integrity of this compound, thereby ensuring the accuracy and reproducibility of their work.

References

An In-depth Technical Guide to the Key Reactions of 3-Phenylpropanoyl Bromide in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoyl bromide, a reactive acyl bromide, serves as a versatile building block in organic synthesis. Its structure, featuring a phenyl group separated from the reactive carbonyl center by a two-carbon linker, allows for the introduction of the 3-phenylpropanoyl moiety into a variety of molecular scaffolds. This functionality is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in its effective application.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the bromination of 3-phenylpropanoic acid. This transformation can be achieved using various brominating agents, with thionyl bromide (SOBr₂) and oxalyl bromide ((COBr)₂) being the most effective. These reagents convert the carboxylic acid into the more reactive acyl bromide, which is typically used in subsequent reactions without extensive purification.

Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid

Using Thionyl Bromide:

-

To a solution of 3-phenylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform, slowly add thionyl bromide (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (SO₂ and HBr).

-

After completion, remove the solvent and excess thionyl bromide under reduced pressure to yield crude this compound, which can be used directly or purified by vacuum distillation.

| Starting Material | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 3-Phenylpropanoic Acid | Thionyl Bromide | Dichloromethane | 3 | Reflux | >90 |

Key Reactions of this compound

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds to aromatic rings. This compound, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), reacts with aromatic compounds to introduce the 3-phenylpropanoyl group, leading to the formation of aromatic ketones. This reaction is pivotal in the synthesis of dihydrochalcones and other polycyclic structures.

The reaction of this compound with various aromatic substrates, such as benzene, toluene, and anisole, yields the corresponding 1-aryl-3-phenylpropan-1-ones. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. For instance, the acylation of toluene predominantly yields the para-substituted product due to the ortho, para-directing nature of the methyl group and steric hindrance at the ortho position.[1]

Experimental Protocol: Friedel-Crafts Acylation of Toluene

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C, add a solution of this compound (1 equivalent) in dichloromethane dropwise.

-

After stirring for 15 minutes, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 1-(p-tolyl)-3-phenylpropan-1-one.

| Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| Benzene | AlCl₃ | CS₂ | 2 | Reflux | 1,3-Diphenylpropan-1-one | ~85 |

| Toluene | AlCl₃ | CH₂Cl₂ | 5 | 0 to RT | 1-(p-tolyl)-3-phenylpropan-1-one | ~90 (para) |

| Anisole | AlCl₃ | CH₂Cl₂ | 4 | 0 to RT | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | ~92 (para) |

When the aromatic ring is part of the same molecule as the acyl bromide, an intramolecular Friedel-Crafts acylation can occur to form a cyclic ketone. For example, the cyclization of this compound under Friedel-Crafts conditions leads to the formation of α-tetralone, a key intermediate in the synthesis of various natural products and pharmaceuticals.

Experimental Protocol: Intramolecular Cyclization to α-Tetralone

-

Add this compound (1 equivalent) dropwise to a stirred solution of polyphosphoric acid (PPA) or a suspension of aluminum chloride (1.2 equivalents) in a high-boiling inert solvent like nitrobenzene at 0 °C.

-

Slowly heat the reaction mixture to 80-100 °C and maintain for 2-3 hours.

-

Cool the mixture and pour it onto ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic extract, remove the solvent, and purify the resulting α-tetralone by vacuum distillation or chromatography.

| Substrate | Catalyst | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| This compound | AlCl₃ | Nitrobenzene | 2.5 | 90 | α-Tetralone | ~75 |

Esterification

This compound readily reacts with alcohols and phenols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the corresponding esters. This reaction is highly efficient and proceeds under mild conditions, making it a preferred method for ester synthesis.

Experimental Protocol: Esterification with Ethanol

-

Dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

To this solution, add a mixture of ethanol (1.1 equivalents) and pyridine (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Filter the reaction mixture to remove the pyridinium hydrobromide salt.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give ethyl 3-phenylpropanoate.

| Alcohol/Phenol | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| Ethanol | Pyridine | Diethyl Ether | 1.5 | 0 to RT | Ethyl 3-phenylpropanoate | >95 |

| Phenol | Pyridine | Dichloromethane | 2 | 0 to RT | Phenyl 3-phenylpropanoate | >90 |

Amidation

Similar to esterification, this compound reacts smoothly with primary and secondary amines to produce amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Experimental Protocol: Amidation with Aniline

-

Dissolve aniline (2.2 equivalents) in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C and add a solution of this compound (1 equivalent) in dichloromethane dropwise.

-

Stir the reaction at room temperature for 1 hour.

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess aniline, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the resulting N-phenyl-3-phenylpropanamide by recrystallization or chromatography.

| Amine | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| Aniline | Aniline (excess) | Dichloromethane | 1 | 0 to RT | N-phenyl-3-phenylpropanamide | ~95 |

| Diethylamine | Triethylamine | Tetrahydrofuran | 1.5 | 0 to RT | N,N-diethyl-3-phenylpropanamide | >90 |

Reactions with Organometallic Reagents

This compound serves as an excellent electrophile in reactions with various organometallic reagents, providing routes to ketones and tertiary alcohols.

Grignard reagents (RMgX) react with acyl halides in a two-fold addition. The initial reaction forms a ketone, which is highly reactive towards the Grignard reagent and undergoes a second nucleophilic attack to yield a tertiary alcohol after acidic workup.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Prepare a solution of phenylmagnesium bromide (2.2 equivalents) in anhydrous diethyl ether.

-

Cool the Grignard solution to 0 °C and add a solution of this compound (1 equivalent) in diethyl ether dropwise.

-

After the addition is complete, stir the reaction at room temperature for 1 hour.

-

Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the crude 1,1,3-triphenylpropan-1-ol by chromatography.

| Grignard Reagent | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| Phenylmagnesium Bromide | Diethyl Ether | 1 | 0 to RT | 1,1,3-Triphenylpropan-1-ol | ~80 |

In contrast to Grignard reagents, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are less reactive and allow for the selective synthesis of ketones from acyl halides without further addition to the ketone product.

Experimental Protocol: Reaction with Lithium Diphenylcuprate

-

Prepare a solution of lithium diphenylcuprate by adding two equivalents of phenyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.

-

To this Gilman reagent, add a solution of this compound (1 equivalent) in diethyl ether dropwise at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 2-3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the organic extracts, and dry.

-

After solvent removal, purify the resulting 1,3-diphenylpropan-1-one by column chromatography.

| Gilman Reagent | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| Lithium Diphenylcuprate | Diethyl Ether | 3 | -78 to RT | 1,3-Diphenylpropan-1-one | ~85 |

Applications in Drug Development

The 3-phenylpropanoyl moiety is a structural feature in a number of biologically active molecules. The reactions outlined above are instrumental in the synthesis of precursors and analogs for drug discovery and development. For example, the dihydrochalcone scaffold, readily accessible via Friedel-Crafts acylation with this compound, is found in compounds with anti-inflammatory, antioxidant, and anticancer properties.[2][3] Furthermore, the ability to form amide and ester linkages with this acyl bromide allows for the facile generation of compound libraries for screening and lead optimization in medicinal chemistry programs.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its key reactions, including Friedel-Crafts acylation, esterification, amidation, and reactions with organometallic reagents, provide efficient pathways to a diverse range of important chemical structures. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 3-Phenylpropanoyl Bromide's Carbonyl Carbon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 3-phenylpropanoyl bromide, a key parameter influencing its reactivity in nucleophilic acyl substitution reactions. Understanding this property is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents where precise control of acylation reactions is paramount. This document outlines the theoretical principles, presents relevant spectroscopic and kinetic data, details experimental protocols for assessing reactivity, and provides visual representations of the underlying chemical concepts.

Core Principles: Factors Governing Carbonyl Electrophilicity

The reactivity of a carbonyl compound towards nucleophiles is primarily dictated by the electrophilicity of its carbonyl carbon. A significant partial positive charge (δ+) on this carbon, arising from the polarization of the carbon-oxygen double bond, makes it susceptible to nucleophilic attack. In the case of this compound, several electronic factors modulate this electrophilicity:

-

Inductive Effect: The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge and, consequently, its electrophilicity.[1] This makes acyl bromides highly reactive, surpassed only by acyl fluorides in the acyl halide series.

-

Resonance Effect: While the bromine atom possesses lone pairs that could theoretically participate in resonance donation (+R) to the carbonyl group, this effect is minimal. The poor orbital overlap between the large 4p orbital of bromine and the 2p orbital of carbon makes this resonance contribution insignificant compared to the dominant inductive withdrawal.[2]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its low basicity and the stability of the anion. This facilitates the second step of the nucleophilic acyl substitution mechanism, further enhancing the overall reactivity of the acyl bromide.[3]

The phenylpropyl group attached to the carbonyl has a relatively minor electronic influence on the carbonyl carbon itself, as the phenyl ring is separated by a two-carbon aliphatic chain, dampening its electronic effects.

Quantitative Data Presentation

Spectroscopic Data as an Indicator of Electrophilicity

Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offer valuable insights into the electronic environment of the carbonyl group. A higher carbonyl stretching frequency in IR and a more downfield chemical shift in ¹³C NMR are indicative of greater electrophilicity.

Table 1: Comparative Spectroscopic Data of Carbonyl Compounds

| Compound | Functional Group | Carbonyl IR Stretch (cm⁻¹) | Carbonyl ¹³C NMR (ppm) |

| 3-Phenylpropanoyl Chloride | Acyl Halide | ~1800[4] | 165-175 (estimated) |

| Ethanoic Anhydride | Acid Anhydride | 1820 & 1760[5] | ~167 |

| Ethyl Acetate | Ester | ~1735[5] | ~171 |

| Acetamide | Amide | ~1690[5] | ~173 |

| 3-Phenylpropionic Acid | Carboxylic Acid | ~1710 | ~179[6] |

Note: Data for 3-phenylpropanoyl chloride is used as a close analog for this compound. The IR stretching frequency for the bromide is expected to be very similar, if not slightly lower, than the chloride. The estimated ¹³C NMR chemical shift for the acyl bromide is based on typical values for acyl halides.[7][8]

The high IR stretching frequency observed for the analogous acyl chloride (~1800 cm⁻¹) is a direct consequence of the strong inductive electron withdrawal by the halogen, which strengthens and shortens the C=O bond.[5] This value is significantly higher than those for esters, amides, and carboxylic acids, underscoring the high electrophilicity of the carbonyl carbon in acyl halides.

Reactivity Data

The electrophilicity of this compound translates to a high reactivity in nucleophilic acyl substitution reactions. The general reactivity order for carboxylic acid derivatives is as follows:

Acyl Halide > Acid Anhydride > Thioester > Ester > Carboxylic Acid > Amide [3]

This high reactivity means that this compound will readily react with a wide range of nucleophiles, including water, alcohols, amines, and carboxylates, often without the need for a catalyst.[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its relative electrophilicity are provided below.

Synthesis of this compound

This protocol describes the conversion of 3-phenylpropionic acid to its corresponding acyl bromide using thionyl bromide.

Materials:

-

3-Phenylpropionic acid

-

Thionyl bromide (SOBr₂)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropionic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl bromide (1.2 equivalents) to the stirred solution dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HBr).

-

Once the reaction is complete, remove the solvent and excess thionyl bromide under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

-

The crude this compound can be purified by distillation under reduced pressure. The product should be stored under an inert atmosphere.

Determination of Relative Electrophilicity via Competitive Acylation Monitored by ¹H NMR

This experiment determines the relative reactivity of this compound against another acyl halide (e.g., benzoyl chloride) by reacting a mixture of the two with a limited amount of a nucleophile (e.g., aniline). The product ratio, determined by ¹H NMR, reflects the relative electrophilicity of the two acylating agents.

Materials:

-

This compound

-

Benzoyl chloride (or other reference acyl halide)

-

Aniline (or other nucleophile)

-

Anhydrous deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of this compound in anhydrous CDCl₃.

-

Prepare a 0.1 M solution of benzoyl chloride in anhydrous CDCl₃.

-

Prepare a 0.1 M solution of aniline in anhydrous CDCl₃.

-

-

Reaction Setup:

-

In an NMR tube, combine 0.5 mL of the this compound stock solution and 0.5 mL of the benzoyl chloride stock solution. This creates a 1:1 mixture of the two acylating agents.

-

Acquire a ¹H NMR spectrum of this initial mixture to serve as a baseline (t=0).

-

-

Initiation and Monitoring:

-

Add 0.25 mL of the aniline stock solution to the NMR tube (this provides 0.5 equivalents of the nucleophile relative to the total acyl halides).

-

Quickly shake the tube to mix the reactants and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).[10][11]

-

-

Data Analysis:

-

Process the series of ¹H NMR spectra.

-

Identify the characteristic signals for the starting materials and the two amide products (N-phenyl-3-phenylpropanamide and N-phenylbenzamide).

-

Integrate the signals corresponding to the products. The ratio of the integrals of the two amide products reflects the relative rates of acylation and thus the relative electrophilicity of the carbonyl carbons of this compound and benzoyl chloride.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key concepts related to the electrophilicity and reactivity of this compound.

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Electronic factors influencing carbonyl carbon electrophilicity.

References

- 1. Benzyl bromide(100-39-0) IR Spectrum [chemicalbook.com]

- 2. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenepropanoyl chloride [webbook.nist.gov]

- 4. This compound | C9H9BrO | CID 561997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum [chemicalbook.com]

- 6. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 9. Magritek [magritek.com]

- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Technical Guide to 3-Phenylpropanoyl Bromide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and reactivity of 3-Phenylpropanoyl Bromide (CAS No. 10500-29-5), a valuable building block in organic synthesis and drug discovery.

Introduction

This compound, also known as hydrocinnamoyl bromide, is a reactive acyl bromide that serves as a key intermediate in a variety of chemical transformations. Its utility stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for the introduction of the 3-phenylpropanoyl moiety into diverse molecular architectures. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and key reactions relevant to researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is available from a limited number of specialized chemical suppliers, primarily for research and development purposes. Due to its reactive nature, it is typically produced on demand or stocked in small quantities.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Code | Purity | Available Quantities | Notes |

| Benchchem[1] | B077926[1] | Not specified | Inquire for details | For research use only. Not for human or veterinary use.[1] |

| ChemicalBook[2] | - | Not specified | Inquire with listed suppliers | Platform listing multiple suppliers, primarily in China.[2] |

Note: The availability and specifications of this compound are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The most common and straightforward method for the laboratory-scale synthesis of this compound is the conversion of 3-phenylpropanoic acid using a suitable brominating agent.[1] Thionyl bromide (SOBr₂) is a frequently employed reagent for this transformation due to the convenient removal of its gaseous byproducts (SO₂ and HBr).

Synthesis from 3-Phenylpropanoic Acid using Thionyl Bromide

This procedure outlines a general method for the synthesis of this compound from 3-phenylpropanoic acid and thionyl bromide.

Experimental Protocol:

Materials:

-

3-Phenylpropanoic acid

-

Thionyl bromide (SOBr₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, dissolve 3-phenylpropanoic acid in a minimal amount of anhydrous dichloromethane.

-

Addition of Thionyl Bromide: While stirring, slowly add a stoichiometric excess (typically 1.2 to 1.5 equivalents) of thionyl bromide to the solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HBr and SO₂ gas.

-

Reaction: Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl bromide and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Safety Precautions:

-

Thionyl bromide is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl bromide and the product.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from 3-Phenylpropanoic Acid.

Key Reactions of this compound

As a reactive acyl halide, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions are fundamental to its application as a synthetic building block.

Esterification

This compound reacts with alcohols to form the corresponding esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen bromide byproduct.

General Experimental Protocol for Esterification:

Materials:

-

This compound

-

Alcohol (e.g., ethanol, methanol)

-

Anhydrous non-protic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol and the tertiary amine base in the anhydrous solvent.

-

Addition of Acyl Bromide: Cool the solution in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent via an addition funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the amine, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

Amidation

The reaction of this compound with ammonia, primary amines, or secondary amines yields the corresponding amides. Similar to esterification, a base is typically used to scavenge the HBr byproduct.

General Experimental Protocol for Amidation:

Materials:

-

This compound

-

Amine (e.g., ammonia, a primary or secondary amine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine) or excess of the reacting amine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the amine and the base (if used) in the anhydrous solvent.

-

Addition of Acyl Bromide: Cool the solution to 0 °C. Slowly add a solution of this compound in the same solvent.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.

Reaction Workflow Diagram

Caption: General reaction pathways for this compound.

Safety, Handling, and Storage

General Safety Recommendations:

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste. Do not use water to clean up spills.

Conclusion

This compound is a valuable reagent for the introduction of the 3-phenylpropanoyl group in organic synthesis. While its commercial availability is limited to specialized suppliers, it can be readily synthesized in the laboratory from 3-phenylpropanoic acid. Its high reactivity towards nucleophiles makes it a versatile tool for the preparation of esters, amides, and other derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. Due to its hazardous nature, proper safety precautions must be strictly followed during its handling and use.

References

Methodological & Application

Application Note: Selective Synthesis of Ketones Using 3-Phenylpropanoyl Bromide and Organometallic Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of ketones is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of complex molecules, including active pharmaceutical ingredients. Acyl halides, such as 3-phenylpropanoyl bromide, are highly valuable electrophilic building blocks for this purpose. This application note provides detailed protocols and comparative data for the reaction of this compound with various organometallic reagents to yield ketones. A key focus is on achieving high selectivity and avoiding common side reactions, such as over-addition to form tertiary alcohols. We will compare the utility of highly reactive organolithium and Grignard reagents with the more selective organocuprates (Gilman reagents).

Core Concept: The Challenge of Selectivity

The primary challenge in reacting acyl halides with highly nucleophilic organometallics like Grignard (RMgX) or organolithium (RLi) reagents is preventing a second nucleophilic attack on the initially formed ketone. These reagents are so reactive that the reaction often proceeds to form a tertiary alcohol, diminishing the yield of the desired ketone.

Organocuprates (R₂CuLi), also known as Gilman reagents, are "softer" and less reactive nucleophiles. This reduced reactivity allows them to react selectively with the highly electrophilic acyl halide but not with the resulting ketone, which is less reactive. This chemoselectivity makes Gilman reagents the preferred choice for converting acyl halides to ketones in high yield.

Figure 1: Logical diagram comparing the reactivity pathways of Grignard/Organolithium reagents versus Gilman reagents with an acyl halide. Grignard reagents often lead to tertiary alcohol byproducts, while Gilman reagents selectively yield the desired ketone.

Data Summary

The choice of organometallic reagent dictates the product distribution. The following table summarizes the expected outcomes for the reaction with this compound.

Table 1: Comparison of Organometallic Reagents for Ketone Synthesis

| Reagent Type | Example Reagent | Primary Product with this compound | Selectivity Issue |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | Low selectivity; the reaction is difficult to stop at the ketone stage. |

| Organolithium | Phenyllithium (PhLi) | Tertiary Alcohol | Very high reactivity leads to over-addition, similar to Grignard reagents. |

| Organocuprate (Gilman) | Lithium Diphenylcuprate (Ph₂CuLi) | Ketone (1,4-Diphenylbutan-1-one) | High selectivity; reaction cleanly stops at the ketone. |

Experimental Protocols

Materials & General Methods:

-

All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Glassware should be oven- or flame-dried prior to use to eliminate moisture.

-

This compound can be synthesized from 3-phenylpropanoic acid using reagents like thionyl chloride or oxalyl chloride.

-

Organolithium reagents are pyrophoric and must be handled with extreme care using proper techniques.

Protocol 1: Selective Synthesis of 1,4-Diphenylbutan-1-one using a Gilman Reagent (Preferred Method)

This protocol details the preparation of lithium diphenylcuprate and its subsequent reaction with this compound to selectively form the ketone.

Step 1: Preparation of Lithium Diphenylcuprate (Ph₂CuLi) The Gilman reagent is prepared in two stages: first, the creation of an organolithium reagent, followed by its reaction with a copper(I) salt.

-

To a stirred solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether or THF, add lithium metal (4.4 equivalents) at room temperature. The reaction is initiated, and the mixture is stirred until the lithium is consumed to form a solution of phenyllithium (PhLi).

-

In a separate flask, create a slurry of copper(I) iodide (CuI, 1.0 equivalent) in anhydrous diethyl ether or THF at -78 °C (a dry ice/acetone bath).

-

Slowly add the prepared phenyllithium solution (2.0 equivalents) to the CuI slurry at -78 °C. The solution will typically change color, indicating the formation of the lithium diphenylcuprate reagent.

Step 2: Reaction with this compound

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Slowly add this solution to the freshly prepared Gilman reagent at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours and then warm to room temperature slowly.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure 1,4-diphenylbutan-1-one.

Figure 2: Experimental workflow for the synthesis of 1,4-diphenylbutan-1-one using a Gilman reagent.

Protocol 2: Reaction with a Grignard Reagent (Illustrative of Over-addition)

This protocol demonstrates the potential outcome when using a more reactive organometallic, which typically leads to the tertiary alcohol.

Step 1: Preparation of Phenylmagnesium Bromide (PhMgBr)

-

In a flame-dried flask, add magnesium turnings (1.2 equivalents).

-

Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction. The solution will become cloudy and warm.

-

Stir the mixture until the magnesium is mostly consumed, yielding a solution of phenylmagnesium bromide.

Step 2: Reaction and Workup

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. An immediate reaction is expected.

-

After the addition is complete, stir for 30 minutes at 0 °C.

-

Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup as described in Protocol 1. Analysis of the crude product will typically show the tertiary alcohol as the major product, with only minor amounts of the desired ketone.

Table 2: Representative Experimental Data for the Synthesis of 1,4-Diphenylbutan-1-one

| Entry | Organometallic Reagent | Solvent | Temp. (°C) | Product(s) | Approx. Yield (%) |

| 1 | Ph₂CuLi | THF / Ether | -78 to RT | 1,4-Diphenylbutan-1-one | >90% |

| 2 | PhMgBr | Ether | 0 to RT | 1,1,4-Triphenylbutan-1-ol (Major) + Ketone (Minor) | <10% (Ketone) |

| 3 | PhLi | Ether | -78 to RT | 1,1,4-Triphenylbutan-1-ol (Major) + Ketone (Minor) | <5% (Ketone) |

Note: Yields are representative and can vary based on specific reaction conditions and purity of reagents.

Conclusion

For the high-yield and selective synthesis of ketones from this compound, the use of organocuprates (Gilman reagents) is strongly recommended. Their moderated reactivity effectively prevents the over-addition side reaction that plagues the use of more reactive Grignard and organolithium reagents. The protocol provided for the synthesis of 1,4-diphenylbutan-1-one using lithium diphenylcuprate is a robust and reliable method for obtaining the desired ketone, a valuable intermediate for further synthetic transformations in research and drug development.

Application Notes and Protocols: The Use of 3-Phenylpropanoyl Halides in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-phenylpropanoyl bromide and its more common surrogate, 3-phenylpropanoyl chloride, in the synthesis of natural products and their analogs. While direct applications of this compound in complex total syntheses are not extensively documented in readily available literature, the introduction of the 3-phenylpropanoyl (hydrocinnamoyl) moiety is a crucial step in the synthesis of numerous biologically active molecules. This document offers detailed protocols for key acylation reactions and illustrates the strategic incorporation of this versatile building block.

Introduction to 3-Phenylpropanoyl Halides

This compound and chloride are reactive acylating agents used to introduce the hydrocinnamoyl group into a molecule. This structural motif is present in a variety of natural products, including alkaloids, phenylpropanoids, and polyketides, and contributes to their biological activity. The acyl halide functionality allows for efficient formation of ester, amide, and ketone linkages under relatively mild conditions. Due to its stability and commercial availability, 3-phenylpropanoyl chloride is more frequently used in synthesis.

Key Features:

-

Reactive Acylating Agent: Readily reacts with nucleophiles such as alcohols, amines, and arenes.

-

Versatile Building Block: Introduces the C6-C3 phenylpropanoid skeleton.

-

Gateway to Natural Product Scaffolds: Enables the synthesis of key intermediates for more complex natural products.

Strategic Application in Natural Product Synthesis